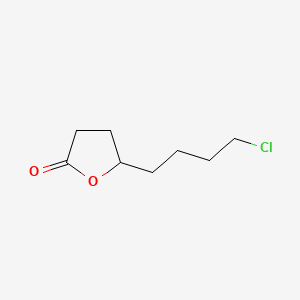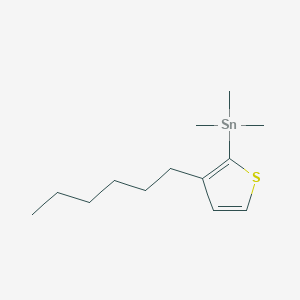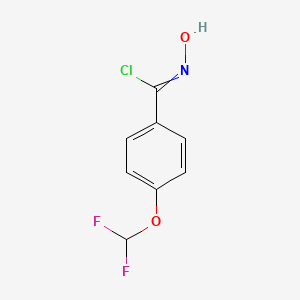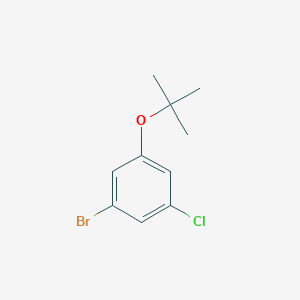
1-Bromo-3-(tert-butoxy)-5-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a tert-butoxy group at the third position, and a chlorine atom at the fifth position. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-(tert-butoxy)-5-chlorobenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under high-temperature conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-(tert-butoxy)-5-chlorophenol, 3-(tert-butoxy)-5-chloroanisole, and 3-(tert-butoxy)-5-chloroaniline.
Elimination Reactions: Products include alkenes such as 3-(tert-butoxy)-5-chlorostyrene.
Oxidation and Reduction Reactions: Products include carbonyl compounds and dehalogenated derivatives.
科学的研究の応用
1-Bromo-3-(tert-butoxy)-5-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to changes in cellular pathways and functions.
類似化合物との比較
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butoxy)-5-fluorobenzene: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-Bromo-3-(tert-butoxy)benzene: Lacks the chlorine atom, which can influence its chemical properties and reactions.
1-Bromo-3-(tert-butoxy)-5-iodobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C10H12BrClO |
|---|---|
分子量 |
263.56 g/mol |
IUPAC名 |
1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChIキー |
ISNGCROTSCUGHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




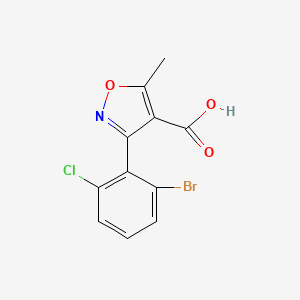
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

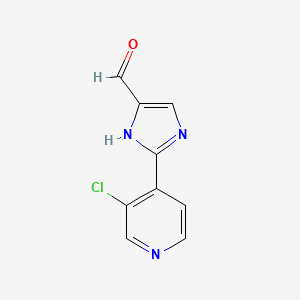

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
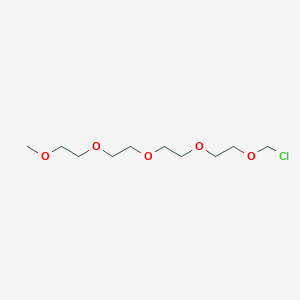
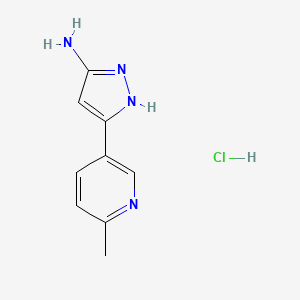
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
